2-Methylthio Substituent Confers HDAC3 Selectivity Within the Benzamide Series—Comparison with 2-Hydroxy and 2-Methyl Analogs
The 2-methylthiobenzamide moiety present in the target compound has been validated as a zinc-binding group that drives HDAC3 isoform selectivity. In the foundational SAR study by Liu et al., compound 16 bearing a 2-methylthiobenzamide group inhibited HDAC3 with an IC50 of 30 nM and exhibited >300-fold selectivity over all other HDAC isoforms tested [1]. Critically, replacement of the 2-methylthio substituent with a 2-hydroxy group (compound 20) retained HDAC3 inhibitory potency but completely abolished selectivity over HDAC1 and HDAC2. X-ray crystal structures of both compounds bound to HDAC2 revealed divergent binding modes at the catalytic zinc ion, providing a structural rationale for the selectivity difference [1]. The 2-methyl analog N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-methylbenzamide (CAS 2034555-68-3, MW 309.4) lacks both the sulfur atom and the capacity for thioether-zinc coordination, making it incapable of replicating this selectivity profile . Note: The target compound itself was not directly tested in this study; this evidence is class-level inference based on the conserved 2-methylthiobenzamide pharmacophore.
| Evidence Dimension | HDAC3 inhibitory potency and isoform selectivity conferred by the 2-substituent on the benzamide ring |
|---|---|
| Target Compound Data | 2-Methylthiobenzamide moiety (as in compound 16): HDAC3 IC50 = 30 nM; >300-fold selectivity over HDAC1, HDAC2, and other isoforms |
| Comparator Or Baseline | 2-Hydroxybenzamide analog (compound 20): retains HDAC3 potency but loses all selectivity over HDAC1/2. 2-Methylbenzamide analog (CAS 2034555-68-3): no zinc-binding capacity; selectivity data not reported |
| Quantified Difference | >300-fold selectivity for HDAC3 conferred by methylthio group vs. complete loss of selectivity with hydroxy substitution |
| Conditions | Recombinant human HDAC isoforms; biochemical enzyme inhibition assay; X-ray crystallography at HDAC2 catalytic site (Liu et al., ACS Med Chem Lett 2020) |
Why This Matters
For researchers procuring a chemical probe to interrogate HDAC3-specific biology, only the 2-methylthio-substituted benzamide chemotype delivers the documented >300-fold isoform selectivity window; the 2-methyl analog offers no HDAC selectivity and the 2-hydroxy analog shows pan-HDAC activity, leading to different biological readouts and potential off-target confounding.
- [1] Liu J, Yu Y, Kelly J, et al. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Med Chem Lett. 2020;11(12):2476-2483. doi:10.1021/acsmedchemlett.0c00462. View Source
